Atenolol

Descripción

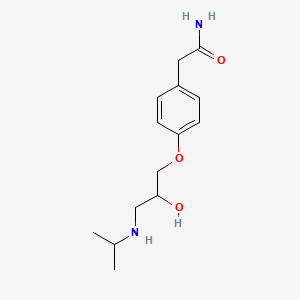

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022628 | |

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C | |

| Record name | SID855957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals | |

CAS No. |

29122-68-7 | |

| Record name | Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | atenolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158-160, 146 - 148 °C, 147 °C | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cardiovascular Mechanism of Action of Atenolol

Executive Summary

Atenolol is a second-generation beta-adrenergic receptor antagonist renowned for its cardioselectivity.[1][2] Its primary mechanism of action is the competitive, selective blockade of β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[1][3][4] This antagonism inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, resulting in a cascade of cardiovascular effects.[1][5] Key physiological consequences include a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[6] Furthermore, by blocking β1-receptors in the juxtaglomerular apparatus of the kidneys, atenolol suppresses renin release, thereby downregulating the Renin-Angiotensin-Aldosterone System (RAAS).[5][7] Collectively, these actions decrease cardiac output, lower blood pressure, and reduce myocardial oxygen demand, underpinning its therapeutic efficacy in conditions such as hypertension, angina pectoris, and following acute myocardial infarction.[1][8] This guide provides a detailed exploration of these mechanisms, the experimental methodologies used for their validation, and the quantitative physiological outcomes.

Introduction: The Landscape of Adrenergic Modulation

The sympathetic nervous system is a cornerstone of cardiovascular regulation, exerting its influence via the release of catecholamines that act on adrenergic receptors. These G-protein coupled receptors are broadly classified into alpha (α) and beta (β) subtypes. The β-adrenergic receptors, central to this discussion, are further divided into β1, β2, and β3 subtypes.

-

β1-Adrenergic Receptors: Primarily located in cardiac tissue and the kidneys.[3] Their stimulation leads to increased heart rate, contractility, and renin secretion.

-

β2-Adrenergic Receptors: Found predominantly in the smooth muscle of the vasculature and bronchioles.[3] Activation of these receptors mediates vasodilation and bronchodilation.

Beta-blockers are a class of drugs that antagonize these receptors. Atenolol, patented in 1969, emerged as a "second-generation" beta-blocker distinguished by its relative selectivity for the β1 receptor, a property termed "cardioselectivity".[1][9] Unlike some other beta-blockers, atenolol lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA), meaning it does not possess partial agonist effects or interfere with neuronal action potentials, respectively.[6][9] This refined pharmacological profile offers therapeutic advantages, particularly in minimizing unwanted effects associated with β2-receptor blockade, such as bronchoconstriction.[3]

Molecular Mechanism of Action

Competitive Antagonism at the β1-Adrenergic Receptor

Atenolol exerts its effects by competitively binding to β1-adrenergic receptors, thereby preventing endogenous catecholamines from initiating their signaling cascade.[1] In the absence of an antagonist, catecholamine binding to the β1 receptor (a Gs-protein coupled receptor) activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates multiple downstream targets within the cardiomyocyte, including L-type calcium channels and phospholamban. This phosphorylation enhances calcium influx and sarcoplasmic reticulum calcium handling, leading to increased heart rate and contractility.

Atenolol disrupts this pathway at its origin. By occupying the receptor's binding site, it blocks the initial G-protein activation step, effectively blunting the entire downstream signaling cascade.

Cardioselectivity

Atenolol's selectivity for β1 receptors over β2 receptors is a key feature, though it is dose-dependent.[6] At lower therapeutic doses (e.g., 50 mg/day), its action is largely confined to the heart.[5] This selectivity minimizes the risk of bronchospasm in patients with respiratory conditions like asthma, an effect that can be precipitated by the blockade of β2 receptors in the airways.[3] However, this cardioselectivity is not absolute and diminishes at higher doses, where atenolol can begin to inhibit β2 receptors.[5][6] Studies comparing various beta-blockers have confirmed atenolol's selectivity for the β1 receptor, although other agents like bisoprolol may display a higher degree of selectivity.[10]

Impact on the Renin-Angiotensin-Aldosterone System (RAAS)

The juxtaglomerular cells in the kidneys possess β1-adrenergic receptors that, when stimulated, trigger the release of renin. Renin initiates the RAAS cascade, leading to the production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention). By blocking these renal β1 receptors, atenolol directly inhibits renin release.[5] This leads to a reduction in plasma renin activity and, consequently, lower levels of angiotensin II and aldosterone.[7][11] This effect contributes significantly to atenolol's long-term antihypertensive properties. Studies have shown that treatment with atenolol leads to a statistically significant decrease in plasma renin activity and serum aldosterone.[7]

Physiological Consequences on the Cardiovascular System

The molecular antagonism of β1 receptors translates into significant, measurable physiological effects.

Cardiac Effects: Reduction of Workload and Oxygen Demand

Atenolol's primary therapeutic benefits stem from its direct cardiac effects:

-

Negative Chronotropy: It decreases the firing rate of the sinoatrial (SA) node, resulting in a reduced heart rate both at rest and during exercise.[6][12]

-

Negative Inotropy: It reduces the force of myocardial contraction.[1][6]

-

Negative Dromotropy: It slows the conduction velocity through the atrioventricular (AV) node.[6]

These actions collectively decrease cardiac output (the volume of blood pumped by the heart per minute).[5][12] By lowering heart rate, contractility, and the pressure the heart pumps against (afterload), atenolol significantly reduces myocardial oxygen consumption (MVO₂).[6][8] This is the principal mechanism by which it alleviates symptoms of angina pectoris, a condition caused by an imbalance between myocardial oxygen supply and demand.[8]

Hemodynamic Effects: Blood Pressure Reduction

Atenolol is a cornerstone therapy for hypertension.[1][13] The reduction in blood pressure is a multifactorial process:

-

Reduced Cardiac Output: The immediate decrease in heart rate and contractility lowers the volume of blood being forced into the circulation, directly reducing blood pressure.[5]

-

Inhibition of RAAS: The suppression of renin leads to less vasoconstriction from angiotensin II and reduced blood volume from aldosterone, contributing to a sustained antihypertensive effect.[7]

-

Central Sympathetic Outflow Reduction: While the exact mechanism is not fully elucidated, it is believed that beta-blockers also reduce sympathetic nerve activity originating from the central nervous system.[5]

The full antihypertensive effect of atenolol typically takes one to two weeks to become apparent.[5]

| Hemodynamic Parameter | Effect of Atenolol | Underlying Mechanism | Reference(s) |

| Heart Rate | ↓ | Negative Chronotropy (SA node inhibition) | [1][6] |

| Myocardial Contractility | ↓ | Negative Inotropy | [1][6] |

| Cardiac Output | ↓ | Combination of reduced heart rate and contractility | [5][12][14] |

| Blood Pressure | ↓ | Reduced cardiac output and RAAS inhibition | [1][12][13] |

| Plasma Renin Activity | ↓ | Blockade of β1 receptors in juxtaglomerular cells | [5][7][11] |

| Myocardial O₂ Demand | ↓ | Reduced heart rate, contractility, and afterload | [6][8] |

Methodologies for Mechanistic Elucidation

The characterization of atenolol's mechanism of action relies on a suite of established in vitro, ex vivo, and in vivo experimental protocols.

In Vitro Assays: Receptor Binding and Cellular Function

Radioligand Binding Assays are the gold standard for quantifying the affinity and selectivity of a drug for its receptor.[15][16]

-

Objective: To determine the equilibrium dissociation constant (Kd) of atenolol for β1 and β2 receptors, and from this, its selectivity.

-

Principle: These assays use a radiolabeled ligand (e.g., ¹²⁵I-iodocyanopindolol) that binds with high affinity to beta-receptors. A competitive binding experiment is performed where a fixed concentration of the radioligand competes for receptor binding sites with increasing concentrations of unlabeled atenolol. The concentration of atenolol that displaces 50% of the radioligand is the IC50 value, which can be converted to the inhibitory constant (Ki) to reflect its binding affinity.

-

Step-by-Step Protocol (Competitive Binding):

-

Membrane Preparation: Tissues or cell lines selectively expressing human β1 or β2 adrenergic receptors are homogenized in an ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the receptors.[15][17]

-

Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a non-selective antagonist like propranolol), and competitor binding (radioligand + membranes + varying concentrations of atenolol).[15][16]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[17]

-

Termination: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, separating the receptor-bound radioligand from the free radioligand.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of atenolol to generate a sigmoidal dose-response curve, from which the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation. Comparing the Ki values for β1 and β2 receptors provides a quantitative measure of atenolol's cardioselectivity.

-

In Vivo Models: Assessing Physiological Response

Animal Models are crucial for translating in vitro findings into physiological effects.

-

Objective: To measure the in vivo effects of atenolol on hemodynamic parameters such as blood pressure, heart rate, and cardiac output.

-

Models: Spontaneously hypertensive rats (SHR) are a common model for studying antihypertensive agents.[18][19] Instrumented conscious animals allow for the continuous monitoring of cardiovascular variables following drug administration.[20][21]

-

Protocol Outline (Hypertensive Rat Model):

-

Instrumentation: Animals are surgically implanted with telemetry devices or arterial catheters for direct and continuous measurement of blood pressure and heart rate.

-

Baseline Measurement: Stable baseline cardiovascular parameters are recorded prior to drug administration.

-

Drug Administration: Atenolol is administered (e.g., orally or via intravenous infusion) at various doses.

-

Data Acquisition: Hemodynamic parameters are continuously recorded for a defined period (e.g., 24 hours) to assess the onset, magnitude, and duration of the drug's effect.[9]

-

Analysis: Changes from baseline are statistically analyzed to determine the dose-response relationship for atenolol's effects on blood pressure and heart rate.

-

Human Clinical Trials provide the definitive evidence of a drug's therapeutic efficacy and safety. Double-blind, randomized, placebo-controlled trials have been essential in establishing atenolol's role in treating hypertension, demonstrating a statistically significant and clinically relevant reduction in blood pressure compared to placebo.[13][22]

Conclusion

The mechanism of action of atenolol on the cardiovascular system is a well-defined process rooted in its selective and competitive antagonism of β1-adrenergic receptors. This targeted blockade translates directly into clinically significant physiological effects: a reduction in heart rate, myocardial contractility, and blood pressure, driven by direct cardiac inhibition and suppression of the renin-angiotensin-aldosterone system. These actions collectively decrease the heart's workload and oxygen requirements, forming the basis of its enduring utility in managing a range of cardiovascular diseases. The elucidation of this mechanism, through rigorous experimental methodologies from radioligand binding to in vivo studies, provides a clear and compelling example of rational drug design and its impact on clinical medicine.

References

-

GoodRx. (2024, October 2). What's Atenolol's Mechanism of Action? How This Beta Blocker Works. GoodRx. [Link]

-

Farzam, K., & Arif, H. (2024). Atenolol. In StatPearls. StatPearls Publishing. [Link]

-

Drugs.com. (2024, December 2). Atenolol Patient Tips: 7 things you should know. [Link]

-

Wikipedia. (n.d.). Atenolol. [Link]

-

Brown, H. C., Carruthers, S. G., Johnston, G. D., Kelly, J. G., McAinsh, J., McDevitt, D. G., & Shanks, R. G. (1976). Studies on the pharmacokinetics and pharmacodynamics of atenolol in man. British Journal of Clinical Pharmacology, 3(4), 649–655. [Link]

-

Hansson, L., Aberg, H., Karlberg, B. E., & Westerlund, A. (1975). Controlled study of atenolol in treatment of hypertension. British Medical Journal, 2(5967), 367–370. [Link]

-

Dr.Oracle. (2025, December 3). What is the mechanism of action of Atenolol (beta blocker)?. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Atendol?. [Link]

-

Semantic Scholar. (n.d.). Studies on the pharmacokinetics and pharmacodynamics of atenolol in man. [Link]

-

R Discovery. (n.d.). Is atenolol a beta-1 selective blocker?. [Link]

-

Hebert, M. F., Carr, D. B., Anderson, G. D., et al. (2005). Pharmacokinetics and pharmacodynamics of atenolol during pregnancy and postpartum. Journal of Clinical Pharmacology, 45(1), 25–33. [Link]

-

Lindholm, L. H., Ibsen, H., Dahlöf, B., et al. (2001). Long-term effects of irbesartan and atenolol on the renin-angiotensin-aldosterone system in human primary hypertension. Journal of Human Hypertension, 15(11), 757–763. [Link]

-

National Center for Biotechnology Information. (2024, March 1). Atenolol. PubMed. [Link]

-

Lindholm, L. H., Carlberg, B., & Samuelsson, O. (2007). Atenolol as a comparator in outcome trials in hypertension: a correct choice in the past, but not for the future?. Journal of Human Hypertension, 21(4), 269–271. [Link]

-

Queiroz, A. A. C., Griz, A. L. C., & de-Melo, M. D. T. (2009). Atenolol blunts blood pressure increase during dynamic resistance exercise in hypertensives. British Journal of Clinical Pharmacology, 67(4), 398–405. [Link]

-

MedicineNet. (n.d.). Atenolol: Beta Blocker Drug Facts, Side Effects and Dosing. [Link]

-

Semantic Scholar. (n.d.). Controlled study of atenolol in treatment of hypertension. [Link]

-

Ibrahim, M. M., & Mossallam, R. (1981). Clinical evaluation of atenolol in hypertensive patients. Circulation, 64(2), 368–374. [Link]

-

Dr.Oracle. (2025, April 11). How to use baseline plasma renin (Renin) levels to assess the effectiveness of antihypertensive medication on blood pressure regulation?. [Link]

-

Frontiers. (n.d.). Lack of Effects of Renin-Angiotensin-Aldosterone System Activity and Beta-Adrenoceptor Pathway Polymorphisms on the Response to Bisoprolol in Hypertension. [Link]

-

Jeffers, T. A., Petrie, J. C., & Webster, J. (1977). A dose-response study of atenolol in mild to moderate hypertension in general practice. British Journal of Clinical Pharmacology, 4(5), 539–543. [Link]

-

Lund-Johansen, P. (1979). Effect of atenolol on left ventricular function in hypertensive patients. Postgraduate Medical Journal, 55(Suppl 3), 63–68. [Link]

-

Endocrine Abstracts. (n.d.). Effects of atenolol add-on treatment on plasma renin activity (PRA) and aldosterone escape in hypertensive patients with diabetes receiving valsartan. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

JoVE. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

-

Oxford Academic. (n.d.). Effect of Atenolol on Aldosterone/Renin Ratio Calculated by Both Plasma Renin Activity and Direct Renin Concentration in Healthy Male Volunteers. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Ahmed, A. H., Gordon, R. D., Taylor, P. J., et al. (2010). Effect of atenolol on aldosterone/renin ratio calculated by both plasma Renin activity and direct Renin concentration in healthy male volunteers. The Journal of Clinical Endocrinology and Metabolism, 95(9), 4344–4348. [Link]

-

The Journal of Clinical Endocrinology & Metabolism. (2010, April 28). Effect of Atenolol on Aldosterone/Renin Ratio Calculated by Both Plasma Renin Activity and Direct Renin Concentration in Healthy. [Link]

-

Sasaki, Y., & Arakawa, K. (1984). Acute effect of atenolol on hemodynamic, plasma renin activity and plasma aldosterone concentration in the once daily oral administration. Japanese Circulation Journal, 48(9), 988–993. [Link]

-

SciSpace. (n.d.). Effect of Atenolol on Aldosterone/Renin Ratio Calculated by Both Plasma Renin Activity and Direct Renin Concentration in Healthy. [Link]

-

Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal, 25(12), 4486–4497. [Link]

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... [Link]

-

Vyssoulis, G. P., Karpanou, E. A., & Stefanadis, C. I. (2013). Effects of renin-angiotensin-aldosterone system inhibitors and beta-blockers on markers of arterial stiffness. Journal of the American Society of Hypertension, 7(6), 442–449. [Link]

-

Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding. [Link]

-

Semantic Scholar. (n.d.). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. [Link]

-

Frishman, W. H. (1998). Atenolol developmental toxicity: animal-to-human comparisons. Teratology, 58(5), 221–225. [Link]

-

ResearchGate. (2025, August 6). Atenolol developmental toxicity: Animal-to-human comparisons. [Link]

-

Proceedings of the National Academy of Sciences. (n.d.). Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. [Link]

-

bioRxiv. (2023, December 4). beta-blocker atenolol reduces cardiac-mediated mortality in preclinical mouse model of sudden unexpected death in epilepsy. [Link]

-

Yoshimatsu, Y., et al. (2020). Effects of atenolol on left atrial and left ventricular function in healthy cats and in cats with hypertrophic cardiomyopathy. The Journal of Veterinary Medical Science, 82(5), 642–649. [Link]

-

bioRxiv. (2023, December 10). Atenolol reduces cardiac-mediated mortality in a genetic mouse model of sudden unexpected death in epilepsy. [Link]

Sources

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

- 4. What is the mechanism of Atendol? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

- 7. Long-term effects of irbesartan and atenolol on the renin-angiotensin-aldosterone system in human primary hypertension: the Swedish Irbesartan Left Ventricular Hypertrophy Investigation versus Atenolol (SILVHIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atenolol: Beta Blocker Drug Facts, Side Effects and Dosing [medicinenet.com]

- 9. Atenolol - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Acute effect of atenolol on hemodynamic, plasma renin activity and plasma aldosterone concentration in the once daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atenolol blunts blood pressure increase during dynamic resistance exercise in hypertensives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Controlled study of atenolol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of atenolol on left ventricular function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Atenolol developmental toxicity: animal-to-human comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses | Semantic Scholar [semanticscholar.org]

- 22. [PDF] Controlled study of atenolol in treatment of hypertension. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Atenolol In Vivo

This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and bioavailability of atenolol, a widely prescribed beta-1 selective adrenergic antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies to support robust preclinical and clinical investigations.

Introduction: The Clinical Significance and Physicochemical Properties of Atenolol

Atenolol is a cornerstone therapy for managing hypertension, angina pectoris, and acute myocardial infarction.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its pharmacological effect. Atenolol is a hydrophilic compound, a characteristic that profoundly influences its absorption, distribution, and elimination pathways.[2][3] Understanding these properties is paramount for optimizing dosing regimens, predicting drug-drug interactions, and developing novel formulations.

Mechanism of Action: Atenolol selectively antagonizes beta-1 adrenergic receptors, primarily located in cardiac tissue.[1] This blockade inhibits the effects of catecholamines like epinephrine and norepinephrine, resulting in a decrease in heart rate, myocardial contractility, and blood pressure.[1]

In Vivo Pharmacokinetics of Atenolol: An ADME Profile

The journey of atenolol through the body is characterized by incomplete absorption, minimal metabolism, and primary renal excretion. This section dissects the four key components of its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Following oral administration, atenolol is incompletely absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 50%.[2][4] Peak plasma concentrations (Tmax) are typically reached within 2 to 4 hours post-dose.[4] The hydrophilic nature of atenolol limits its passive diffusion across the intestinal membrane.[4] In vitro studies suggest that its intestinal uptake is mediated by organic anion transporting polypeptides OATP1A2 and OATP2B1.[3]

Distribution

Atenolol exhibits limited distribution into tissues due to its low lipid solubility. It has a relatively small volume of distribution, and plasma protein binding is minimal, at approximately 3-10%.[2][4] This low level of protein binding contributes to its predictable pharmacokinetics and a lower potential for drug displacement interactions.

Metabolism

Atenolol undergoes minimal hepatic metabolism, with only about 5% of the drug being metabolized by the liver.[2][3] The parent drug is the predominant active component found in circulation.[4] This limited metabolism significantly reduces the likelihood of drug-drug interactions involving hepatic enzyme systems like cytochrome P450.

Excretion

The primary route of elimination for atenolol is via the kidneys, with approximately 85% of an administered dose being excreted unchanged in the urine.[4] The elimination half-life (t½) in individuals with normal renal function is typically between 6 to 9 hours.[2] This renal clearance is highly dependent on the glomerular filtration rate (GFR). Consequently, in patients with impaired renal function, the elimination half-life of atenolol is significantly prolonged, necessitating dose adjustments to prevent drug accumulation and potential toxicity.[2]

Bioavailability of Atenolol and Influencing Factors

The bioavailability of a drug is a critical pharmacokinetic parameter that dictates the fraction of an administered dose that reaches systemic circulation. For atenolol, its oral bioavailability is consistently around 50%, a value influenced by several physiological and external factors.

Food and Beverage Interactions

The co-administration of food with atenolol can impact its absorption. Studies have shown that taking atenolol with a meal can reduce its bioavailability by approximately 20%. While this reduction is generally not considered clinically significant, consistency in administration with or without food is advisable.

Interestingly, specific beverages can have a more pronounced effect. For instance, co-administration with orange juice has been shown to decrease the bioavailability and mean Cmax of atenolol by roughly 40%.[3]

Drug-Drug Interactions

While atenolol's minimal metabolism reduces the risk of many drug interactions, clinically significant interactions can still occur, primarily affecting its absorption and pharmacodynamic effects.

-

Antacids: Concurrent administration of calcium or aluminum salts can significantly decrease the oral bioavailability of atenolol.

-

Calcium Carbonate: Has been shown to reduce the mean peak plasma concentration (Cmax) of atenolol by 51% and the area under the concentration-time curve (AUC) by 32%.[4]

-

Aluminum Hydroxide: May lead to a reduction in the Cmax and AUC of atenolol by approximately 20-37% and 33% respectively.[2][5] It is recommended to separate the administration times of atenolol and these antacids by at least 2 hours.[4][5]

-

-

Calcium Channel Blockers (e.g., Verapamil): Co-administration can lead to a variable increase in atenolol's steady-state plasma concentrations, with some individuals showing an increase in AUC of over 100%.[6] This interaction may also have additive pharmacodynamic effects, increasing the risk of bradycardia and heart block.[1]

-

Antiarrhythmics (e.g., Amiodarone, Digoxin): The primary interaction with these drugs is pharmacodynamic, leading to additive effects on heart rate and atrioventricular conduction, which can result in severe bradycardia and heart block.[1][7] While significant pharmacokinetic interactions affecting atenolol's concentration are not well-documented, the potential for enhanced pharmacodynamic effects necessitates careful monitoring.[8]

Table 1: Summary of Key Pharmacokinetic Parameters of Atenolol

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~50% | [2][4] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4] |

| Plasma Protein Binding | 3 - 10% | [2][4] |

| Elimination Half-Life (t½) | 6 - 9 hours | [2] |

| Primary Route of Elimination | Renal (as unchanged drug) | [3][4] |

Experimental Protocols for In Vivo Assessment

This section provides detailed, step-by-step methodologies for conducting preclinical and clinical studies to evaluate the pharmacokinetics and bioavailability of atenolol. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Preclinical Pharmacokinetic Study in a Rat Model (Oral Administration)

The rat is a commonly used model for initial pharmacokinetic screening due to its well-characterized physiology and ease of handling.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a novel atenolol formulation following oral administration in rats.

Methodology:

-

Animal Model: Male Wistar rats (200-250g) are used. Animals are acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

-

Dosing:

-

Animals are fasted overnight (approximately 12 hours) prior to dosing, with continued access to water.

-

Atenolol is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

A single oral dose is administered via gavage.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected via the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Sample Processing:

-

Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of atenolol are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][9] This method offers high sensitivity and selectivity.

-

The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

-

The following parameters are calculated:

-

Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

-

Tmax (Time to Cmax): The time at which Cmax is observed.

-

AUC (Area Under the Curve): Calculated using the linear trapezoidal rule from time 0 to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

t½ (Elimination Half-Life): Calculated as 0.693/kel, where kel is the terminal elimination rate constant.

-

-

Caption: Workflow for a preclinical pharmacokinetic study of atenolol in rats.

Human Bioavailability Study (Crossover Design)

A crossover study design is the gold standard for bioavailability and bioequivalence studies as it minimizes inter-subject variability.[10]

Objective: To compare the rate and extent of absorption of a test atenolol formulation with a reference formulation in healthy human volunteers.

Methodology:

-

Study Population: A cohort of healthy, non-smoking adult volunteers (typically 18-45 years old) who have provided informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

-

Study Design: A randomized, two-period, two-sequence, crossover design.

-

Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

-

There is a washout period of at least 7-10 half-lives of atenolol between the two treatment periods to ensure complete elimination of the drug from the previous period.

-

-

Dosing:

-

Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference atenolol formulation with a standardized volume of water.[11]

-

Food is typically withheld for a further 4 hours post-dose.

-

-

Blood Sampling:

-

Sample Processing and Bioanalysis:

-

Pharmacokinetic and Statistical Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) are calculated for each subject for both formulations using non-compartmental analysis.

-

The data for Cmax, AUC0-t, and AUC0-inf are log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

-

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax and AUC values are calculated.

-

For the two formulations to be considered bioequivalent, these 90% confidence intervals must fall within the regulatory acceptance range of 80-125%.[10]

-

Caption: Workflow for a human bioavailability study of atenolol using a crossover design.

Conclusion

The in vivo pharmacokinetics of atenolol are well-characterized by its hydrophilic nature, leading to incomplete oral absorption, minimal metabolism, and predominant renal excretion. Its bioavailability is approximately 50% and can be influenced by concomitant food and drug intake, particularly antacids containing calcium or aluminum. A thorough understanding of these pharmacokinetic principles, coupled with the application of robust in vivo experimental designs as outlined in this guide, is essential for the successful development and clinical application of atenolol-containing drug products. The provided protocols offer a validated framework for generating high-quality pharmacokinetic and bioavailability data, thereby supporting informed decision-making in drug development and regulatory submissions.

References

-

Atenolol - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

- Kirch, W., & Görg, K. (1982). Clinical pharmacokinetics of atenolol--a review. European journal of drug metabolism and pharmacokinetics, 7(2), 81–91.

- Keech, A. C., Harper, R. W., Harrison, P. M., Pitt, A., & McLean, A. J. (1988). Extent and pharmacokinetic mechanisms of oral atenolol-verapamil interaction in man. European journal of clinical pharmacology, 35(4), 363–366.

- Lwin, E. M. P., Gerber, C., Song, Y., Leggett, C., Ritchie, U., Turner, S., & Garg, S. (2017). A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk. Bioanalysis, 9(7), 517–530.

- Warrington, S. J., Holt, D., Johnston, A., & Turner, P. (1984). Pharmacokinetics and pharmacodynamics of verapamil in combination with atenolol, metoprolol and propranolol. British journal of clinical pharmacology, 17 Suppl 1, 37S–44S.

- Kirch, W., Schäfer-Korting, M., Axthelm, T., Köhler, H., & Mutschler, E. (1981). Interaction of atenolol with furosemide and calcium and aluminum salts. Clinical pharmacology and therapeutics, 30(4), 429–435.

-

Atenolol Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Drug Interaction Report: atenolol, Gaviscon-2. (n.d.). Retrieved from [Link]

- Mehvar, R., & Brocks, D. R. (1990). Pharmacokinetics of atenolol enantiomers in humans and rats. Journal of pharmaceutical sciences, 79(10), 881–885.

- Gidal, B. E., & Pitterle, M. E. (1993). Atenolol-food interaction. The Annals of pharmacotherapy, 27(6), 804.

-

Atenolol - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

- Melander, A., Stenberg, P., Liedholm, H., Scherstén, B., & Wåhlin-Boll, E. (1979). Food-induced reduction in bioavailability of atenolol. European journal of clinical pharmacology, 16(5), 327–330.

-

Drug Interactions between atenolol and amiodarone. (n.d.). Retrieved from [Link]

-

Drug Interactions between atenolol and calcium carbonate. (n.d.). Retrieved from [Link]

-

Drug Interactions between atenolol and digoxin. (n.d.). Retrieved from [Link]

- Estévez-Carrizo, F. E., & de Oliveira, E. (1997). Comparative bioavailability of two atenolol tablet formulations in healthy male volunteers after a single dose administration. International journal of clinical pharmacology and therapeutics, 35(7), 311–315.

-

Drug Interactions between atenolol and verapamil. (n.d.). Retrieved from [Link]

-

Drug Interactions between atenolol and Heartburn Antacid Extra Strength. (n.d.). Retrieved from [Link]

- Najib, N. M., Idkaidek, N. M., Adel, A., & Admour, I. (2005). Comparative bioavailability of two brands of atenolol 100 mg tablets (Tensotin and Tenormin) in healthy human volunteers. Biopharmaceutics & drug disposition, 26(1), 1–5.

- Comparative bioavailability of two atenolol tablet formulations in healthy male volunteers after a single dose administration. (1997). International journal of clinical pharmacology and therapeutics, 35(7), 311–315.

-

Protocol Synopsis - Clinical Trials. (2023). Retrieved from [Link]

-

To Demonstrate the Relative Bioavailability of Atenolol Tablets. (n.d.). Retrieved from [Link]

- Shafiq, N., See, G. L., & Tan, M. L. (2001). Comparative bioavailability study of two atenolol tablet preparations. Arzneimittel-Forschung, 51(7), 584–587.

- The effect of apixaban on the pharmacokinetics of digoxin and atenolol in healthy subjects. (2017). Clinical pharmacology in drug development, 6(2), 168–177.

- atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint. (2007). British journal of pharmacology, 151(4), 457–467.

-

Bioequivalence study of atenolol: pharmacokinetic and pharmacodynamic evaluation. (n.d.). Retrieved from [Link]

-

Atenolol and Digoxin Interaction: Clinical Significance and Management - Empathia AI. (n.d.). Retrieved from [Link]

-

Atenolol and Amiodarone Interaction: Risks and Management - Empathia AI. (n.d.). Retrieved from [Link]

- Effect of aging on the pharmcokinetics of atenolol, metoprolol and propranolol in the rat. (1986). Biopharmaceutics & drug disposition, 7(6), 551–562.

- Studies on the pharmacokinetics and pharmacodynamics of atenolol in man. (1978). European journal of clinical pharmacology, 13(2), 81–89.

- Atenolol: a review of its pharmacological properties and therapeutic efficacy in angina pectoris and hypertension. (1981). Drugs, 22(4), 253–290.

-

Atenolol Pharmacology - YouTube. (2024, January 16). Retrieved from [Link]

-

Drug Interactions between atenolol and magnesium hydroxide. (n.d.). Retrieved from [Link]

- Pharmacokinetic drug interactions with amiodarone. (1988). Clinical pharmacokinetics, 15(2), 65–80.

Sources

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Interaction of atenolol with furosemide and calcium and aluminum salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atenolol and calcium carbonate Interactions - Drugs.com [drugs.com]

- 4. Atenolol and calcium carbonate Interactions - Drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. Extent and pharmacokinetic mechanisms of oral atenolol-verapamil interaction in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atenolol and Digoxin Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]

- 8. Pharmacokinetic drug interactions with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Comparative bioavailability study of two atenolol tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Comparative bioavailability of two brands of atenolol 100 mg tablets (Tensotin and Tenormin) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative bioavailability of two atenolol tablet formulations in healthy male volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Label Therapeutic Applications of Atenolol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Atenolol, a cardioselective β-1 adrenergic antagonist, is well-established in the management of hypertension, angina pectoris, and acute myocardial infarction.[1] Its pharmacological profile, characterized by a specific affinity for β-1 receptors primarily located in the heart and its hydrophilic nature leading to reduced central nervous system penetration, has prompted investigation into a range of off-label therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the clinical studies evaluating atenolol for non-approved indications, including alcohol withdrawal syndrome, perioperative cardiac protection, anxiety disorders, migraine prophylaxis, and infantile hemangiomas. We will delve into the mechanistic rationale behind these applications, present detailed experimental protocols from key clinical trials, and summarize the quantitative outcomes to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Foundational Pharmacology of Atenolol

Atenolol's primary mechanism of action is the selective and competitive blockade of β-1 adrenergic receptors.[1] This action antagonizes the effects of catecholamines, such as epinephrine and norepinephrine, at these receptor sites.[3] The downstream signaling cascade of β-1 adrenergic receptor activation is intricate and plays a crucial role in cardiac function.

The β-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β-1 adrenergic receptor, a G-protein-coupled receptor (GPCR), initiates a conformational change that activates the associated Gs alpha subunit.[4] This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5] The accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4][6]

Figure 1: Simplified β-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of Atenolol.

Off-Label Application in Alcohol Withdrawal Syndrome

The pathophysiology of alcohol withdrawal syndrome involves a state of central nervous system hyperexcitability due to the abrupt cessation of alcohol's potentiating effect on the inhibitory neurotransmitter GABA and its inhibitory action on the excitatory NMDA receptors.[7] This leads to a surge in sympathetic activity, manifesting as tachycardia, hypertension, tremors, and anxiety.[8] Atenolol's ability to mitigate this sympathetic overdrive forms the basis for its off-label use in this condition.

Clinical Evidence

Randomized, double-blind clinical trials have demonstrated the efficacy of atenolol in managing alcohol withdrawal symptoms.[1][9][10] Patients treated with atenolol in addition to standard therapy (benzodiazepines) experienced a more rapid normalization of vital signs and a quicker resolution of behavioral and clinical symptoms compared to placebo.[1][9][11] Notably, atenolol was associated with a significant reduction in the length of hospital stay and a decreased need for concomitant benzodiazepines.[9][10]

Quantitative Data Summary

| Study Outcome | Atenolol Group | Placebo Group | p-value | Reference |

| Mean Length of Hospital Stay | 4 days | 5 days | < 0.02 | [9][10] |

| Treatment Failure (Outpatient) | 37% | 52% | Not specified | [12] |

| High Craving Levels at 24h (Outpatient) | 7% | 20% | Not specified | [12] |

| Concomitant Benzodiazepine Use | Significantly fewer patients | Significantly more patients | Not specified | [9][10] |

Experimental Protocol: Atenolol in Hospitalized Alcohol Withdrawal

This protocol is synthesized from the methodology of the randomized clinical trial by Kraus et al. (1985).[9][10][13]

Objective: To evaluate the efficacy of atenolol as an adjunct to standard therapy in hospitalized patients with alcohol withdrawal syndrome.

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: Hospitalized patients diagnosed with alcohol withdrawal syndrome.

Intervention:

-

Randomization: Patients were randomly assigned to receive either atenolol or a matching placebo.

-

Dosage: The specific oral dosage of atenolol was not detailed in the abstract, but it was administered in addition to customary therapy, which often includes benzodiazepines.

-

Duration: Treatment was administered throughout the hospital stay.

Outcome Assessment:

-

Primary Endpoints:

-

Length of hospital stay.

-

Requirement for concomitant benzodiazepines.

-

-

Secondary Endpoints:

-

Daily assessment of nine clinical features across three categories:

-

Vital Signs: Heart rate, blood pressure.

-

Clinical Signs: Tremor.

-

Behavioral Signs: Agitation, anxiety.

-

-

Figure 2: Experimental workflow for a clinical trial of atenolol in alcohol withdrawal.

Off-Label Application in Perioperative Cardiac Protection

Perioperative myocardial ischemia is a significant risk factor for mortality and cardiovascular complications following noncardiac surgery.[14] The physiological stress of surgery can lead to an exaggerated heart rate response, increasing myocardial oxygen demand. Atenolol's ability to control heart rate and reduce myocardial contractility makes it a candidate for cardioprotection in this setting.

Clinical Evidence

A landmark randomized, double-blind, placebo-controlled trial demonstrated that perioperative atenolol administration in patients with or at risk for coronary artery disease undergoing noncardiac surgery significantly reduced mortality and the incidence of cardiovascular complications for up to two years post-surgery.[14][15] The primary effect was a reduction in deaths from cardiac causes within the first six to eight months.[14]

Quantitative Data Summary

| Study Outcome (at 2 years) | Atenolol Group | Placebo Group | p-value | Reference |

| Overall Mortality | 10% | 21% | 0.019 | [14][15] |

| Event-Free Survival | 83% | 68% | 0.008 | [14][15] |

| Postoperative Myocardial Ischemia (Days 0-7) | 24 of 99 patients | 39 of 101 patients | 0.029 | [11] |

Experimental Protocol: Perioperative Atenolol for Cardioprotection

This protocol is based on the methodology of the Multicenter Study of Perioperative Ischemia Research Group.[14][15]

Objective: To assess the effect of perioperative atenolol on overall survival and cardiovascular morbidity in high-risk patients undergoing noncardiac surgery.

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: 200 patients with or at risk for coronary artery disease undergoing noncardiac surgery.[14]

Intervention:

-

Preoperative: Intravenous administration of atenolol (5 or 10 mg) or placebo before induction of anesthesia.[11]

-

Immediate Postoperative: Intravenous administration of atenolol or placebo.[14]

-

Postoperative (until oral intake): Intravenous atenolol or placebo every 12 hours.[11]

-

Postoperative (oral intake): Oral atenolol (50 or 100 mg) or placebo once daily for the duration of hospitalization, with dosing adjusted based on heart rate and blood pressure.[11]

Outcome Assessment:

-

Primary Endpoint: Overall survival.

-

Secondary Endpoint: Cardiovascular morbidity.

-

Follow-up: Patients were followed for two years post-surgery.[14]

Off-Label Application in Anxiety Disorders

While the psychological symptoms of anxiety are centrally mediated, the peripheral physical manifestations, such as palpitations and tremors, can create a positive feedback loop that exacerbates anxiety.[2] Atenolol, due to its low lipophilicity and limited ability to cross the blood-brain barrier, is thought to primarily act on these peripheral symptoms without directly affecting central neurotransmitter systems.[2]

Clinical Evidence

A randomized, double-blind, prospective trial comparing atenolol to placebo in patients with primary anxiety found that atenolol significantly improved mean values on the Hamilton Anxiety Rating Scale at two and four weeks.[16] A retrospective study of military personnel also reported that 81% of patients diagnosed with anxiety disorders and 87% with PTSD reported a positive effect from atenolol.[17][18][19] Furthermore, patients who had previously taken the more lipophilic beta-blocker, propranolol, unanimously preferred atenolol, suggesting better tolerability.[17][18][19]

Quantitative Data Summary

| Study Outcome | Atenolol Group | Placebo Group | p-value | Reference |

| Improvement on Hamilton Anxiety Scale | Significant improvement at 2 & 4 weeks | Less improvement | Not specified | [16] |

| Patient-Reported Positive Effect (Anxiety Disorders) | 81% (35/41) | N/A | N/A | [17][19] |

| Patient-Reported Positive Effect (PTSD) | 87% (34/39) | N/A | N/A | [17][19] |

Off-Label Application in Migraine Prophylaxis

The exact mechanism by which beta-blockers prevent migraines is not fully elucidated but is thought to involve multiple pathways. These may include reducing blood vessel dilation in the brain, decreasing the excitability of the nervous system, and stabilizing serotonin levels.[20][21]

Clinical Evidence

Double-blind, cross-over, multicenter studies have confirmed the efficacy of atenolol in migraine prophylaxis.[22][23][24][25] An open-label study on chronic migraine demonstrated a significant reduction in the number of headache days per month with atenolol treatment.[4][18]

Quantitative Data Summary

| Study Outcome | Baseline | After 3 Months of Atenolol | p-value | Reference |

| Mean Headache Days/Month (Chronic Migraine) | 20.1 ± 2.4 | 7.1 ± 5.7 | < 0.0003 | [4][26] |

| Mean Severity of Attacks (Chronic Migraine) | 2.3 ± 0.6 | 1.4 ± 1.1 (at 1.5 months) | < 0.010 | [4][26] |

Off-Label Application in Infantile Hemangiomas

Propranolol is a first-line treatment for infantile hemangiomas, but its use can be limited by side effects. Atenolol, being a selective β-1 blocker, is being investigated as an alternative with a potentially better safety profile. The mechanism is not fully understood but may involve vasoconstriction, inhibition of angiogenesis, and induction of apoptosis in endothelial cells.

Clinical Evidence

Prospective and retrospective studies have shown that oral atenolol is effective and well-tolerated for treating proliferating infantile hemangiomas.[16][21] High response rates have been observed, with a significant percentage of patients achieving complete or nearly complete resolution.[21]

Quantitative Data Summary

| Study Outcome | Result | Reference |

| Overall Response Rate | 98.8% | [27] |

| "Excellent" Response Rate (at 24 weeks) | 56.5% | [21] |

| Common Effective Dose | 1.0 mg/kg/day | [21] |

| Adverse Events Requiring Cessation | 3.6% (behavioral changes) | [27] |

Other Investigated Off-Label Applications

-

Essential Tremor: While some studies have shown a benefit of atenolol in suppressing tremor intensity, others have found it to be ineffective, particularly in comparison to non-selective beta-blockers like timolol.[15][22][28][29][30][31] The therapeutic effect in essential tremor may be mediated more by peripheral β-2 adrenoceptors.[15][28][32]

-

Glaucoma: Atenolol administered as eye drops has been shown to significantly reduce intraocular pressure in patients with primary open-angle glaucoma.[14][20][23][25][27][33][34]

-

Portal Hypertension: In patients with cirrhosis, atenolol can reduce portal venous pressure, primarily through a reduction in cardiac output.[5][13][35] However, its effect may be less pronounced than that of non-selective beta-blockers like propranolol.[13]

Conclusion and Future Directions

The clinical research into the off-label applications of atenolol reveals a broad spectrum of potential therapeutic benefits beyond its established cardiovascular indications. The evidence is particularly robust for its use in alcohol withdrawal syndrome and for perioperative cardioprotection. For conditions like anxiety, migraine, and infantile hemangiomas, the existing data is promising and warrants further investigation through large-scale, randomized controlled trials to solidify its place in the therapeutic armamentarium. The favorable side-effect profile of atenolol, largely attributed to its cardioselectivity and hydrophilicity, makes it an attractive alternative to other beta-blockers in certain patient populations. Future research should focus on elucidating the precise molecular mechanisms underlying its efficacy in these diverse conditions and on optimizing dosing strategies to maximize therapeutic outcomes while minimizing adverse effects.

References

-

Bateson, M. C., et al. (1982). Comparison of three adrenoreceptor blocking agents in patients with cirrhosis and portal hypertension. Gut, 23(11), 968-973. [Link]

-

Dietrichson, P., & Espen, E. (1981). Effects of timolol and atenolol on benign essential tremor: placebo-controlled studies based on quantitative tremor recording. Journal of Neurology, Neurosurgery, and Psychiatry, 44(8), 677-683. [Link]

-

Forssman, B., et al. (1983). Atenolol for migraine prophylaxis. Headache, 23(4), 188-190. [Link]

-

Gottlieb, L. D., et al. (1994). Randomized controlled trial in alcohol relapse prevention: role of atenolol, alcohol craving, and treatment adherence. Journal of Substance Abuse Treatment, 11(3), 253-258. [Link]

-

Healthline. (2020). Beta-Blockers for Migraine: Treatment, Side Effects, More. [Link]

-

Hussain, M., & Tadi, P. (2023). Selective Beta-1 Blockers. In StatPearls. StatPearls Publishing. [Link]

-

Ji, Y., et al. (2016). Oral atenolol therapy for proliferating infantile hemangioma: A prospective study. Pediatric Dermatology, 33(4), 413-421. [Link]

-

Johannsson, V., et al. (1982). Atenolol vs. propranolol in essential tremor. A controlled, quantitative study. Acta Neurologica Scandinavica, 66(5), 547-554. [Link]

-

Kathleen, M. et al. (2020). A Preliminary Investigation on the Effects of Atenolol for Treating Symptoms of Anxiety. Military Medicine, 185(11-12), e2133-e2139. [Link]

-

Kraus, M. L., et al. (1985). Randomized clinical trial of atenolol in patients with alcohol withdrawal. The New England Journal of Medicine, 313(15), 905-909. [Link]

-

Leigh, P. N., et al. (1983). Beta-adrenoreceptor mechanisms in essential tremor; a double-blind placebo controlled trial of metoprolol, sotalol and atenolol. Journal of Neurology, Neurosurgery, and Psychiatry, 46(8), 710-715. [Link]

-

Ljung, O. (1987). Atenolol in migraine prophylaxis a double-blind cross-over multicentre study. Headache, 27(7), 372-374. [Link]

-

Horwitz, R. I., et al. (1989). The efficacy of atenolol in the outpatient management of the alcohol withdrawal syndrome. Results of a randomized clinical trial. Archives of Internal Medicine, 149(5), 1089-1093. [Link]

-

Macdonald, M. J., et al. (1977). Atenolol 4% eye drops and glaucoma. A double-blind short-term clinical trial of a new beta1-adrenergic blocking agent. Albrecht von Graefes Archiv für klinische und experimentelle Ophthalmologie, 205(1), 61-70. [Link]

- Mayo-Smith, M. F. (1997). Pharmacological management of alcohol withdrawal. A meta-analysis and evidence-based practice guideline. American Society of Addiction Medicine Working Group on Pharmacological Management of Alcohol Withdrawal. JAMA, 278(2), 144-151.

-

McAnulty, G. R., et al. (1985). Randomized comparison of atenolol and placebo in the treatment of anxiety: a double-blind study. European Journal of Clinical Pharmacology, 28 Suppl, 109-110. [Link]

-

N Engl J Med. (1985). Randomized clinical trial of atenolol in patients with alcohol withdrawal. [Link]

-

Nursing.com. (2021). Atenolol Side Effects and Mechanism of Action | Nursing Pharmacology. [Link]

-

Westaby, D., et al. (1984). Comparison of the effects of a cardioselective and a nonselective beta-blocker on portal hypertension in patients with cirrhosis. Gut, 25(2), 117-121. [Link]

-

Wargon, O., et al. (2025). The Efficacy and Safety of Atenolol for Treatment of Infantile Hemangioma. Journal of the European Academy of Dermatology and Venereology. [Link]

-

Wills, T. A., & Erickson, C. K. (2016). Neurochemical mechanisms of alcohol withdrawal. CNS spectrums, 21(1), 54-68. [Link]

-

Zisapel, N., & Egozi, Y. (1985). Randomized comparison of atenolol and placebo in the treatment of anxiety: a double-blind study. European journal of clinical pharmacology, 28, 109-110. [Link]

-

Johannsson, V., et al. (1987). Atenolol in migraine prophylaxis a double-blind cross-over multicentre study. Headache, 27(7), 372-374. [Link]

-

Bayard, M., et al. (2004). Alcohol withdrawal syndrome. American family physician, 69(6), 1443-1450. [Link]

-

Leone, M. (2013). Atenolol in the prophylaxis of chronic migraine: a 3-month open-label study. The journal of headache and pain, 14(1), 78. [Link]

-

Lader, M. (2020). A Preliminary Investigation on the Effects of Atenolol for Treating Symptoms of Anxiety. Military Medicine, 185(11-12), e2133-e2139. [Link]

-

Chen, L., et al. (2001). Signaling pathway of the β 1-adrenergic receptor. Adapted with permission from[6]. ResearchGate. [Link]

-

Koller, W. C., & Biary, N. (1982). Atenolol vs. propranolol in essential tremor. A controlled, quantitative study. Acta neurologica Scandinavica, 66(5), 547-554. [Link]

-

Linde, M. (2019). Beta-Blockers for Migraine Prevention: a Review Article. Current treatment options in neurology, 21(5), 20. [Link]

-

Phillips, C. I., et al. (1977). Atenolol eye drops in glaucoma: a double-masked, controlled study. British journal of ophthalmology, 61(5), 349-353. [Link]

-

Tfelt-Hansen, P., & Lipton, R. B. (2012). β-Adrenoceptor Blocking Drugs in Migraine Prophylaxis. Headache: The Journal of Head and Face Pain, 52(s2), 33-40. [Link]

-

YouTube. (2022). How Beta-Blockers helps in migraine Headache? [Link]

-

Zaiken, K., & Nagele, P. (2013). Perioperative β-blockade: atenolol is associated with reduced mortality when compared to metoprolol. Anesthesiology, 118(4), 783-793. [Link]

-

Patel, J., & Tadi, P. (2023). Atenolol. In StatPearls. StatPearls Publishing. [Link]

-

Leone, M. (2013). Atenolol in the prophylaxis of chronic migraine: a 3-month open-label study. The Journal of Headache and Pain, 14(1), 78. [Link]

-

Mangano, D. T., et al. (1996). Effect of atenolol on mortality and cardiovascular morbidity after noncardiac surgery. Multicenter Study of Perioperative Ischemia Research Group. The New England journal of medicine, 335(23), 1713-1720. [Link]

-

Leone, M. (2013). Atenolol in the prophylaxis of chronic migraine: a 3-month open-label study. The Journal of Headache and Pain, 14(1), 78. [Link]

-

YouTube. (2021). Atenolol Side Effects and Mechanism of Action | Nursing Pharmacology. [Link]

-

Lader, M. (2020). A Preliminary Investigation on the Effects of Atenolol for Treating Symptoms of Anxiety. Military Medicine, 185(11-12), e2133-e2139. [Link]

-

Dietrichson, P., & Espen, E. (1981). Effects of timolol and atenolol on benign essential tremor: placebo-controlled studies based on quantitative tremor recording. Journal of Neurology, Neurosurgery, and Psychiatry, 44(8), 677-683. [Link]

-

Clinician's Pocket Reference. (n.d.). Peri-Operative Atenolol After Non-Cardiac Surgery. [Link]

-

Zofia, Z., et al. (2013). Pharmacotherapy of Essential Tremor. BioMed research international, 2013, 513259. [Link]

-

Phillips, C. I., et al. (1977). Atenolol eye drops in glaucoma: a double-masked, controlled study. British journal of ophthalmology, 61(5), 349-353. [Link]

-

Lader, M. (2025). A Preliminary Investigation on the Effects of Atenolol for Treating Symptoms of Anxiety. Military Medicine. [Link]

-

Dietrichson, P., & Espen, E. (1981). Effects of timolol and atenolol on benign essential tremor: placebo-controlled studies based on quantitative tremor recording. Journal of Neurology, Neurosurgery, and Psychiatry, 44(8), 677-683. [Link]

Sources

- 1. The role of beta blockers in alcohol withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ihs-headache.org [ihs-headache.org]

- 3. A Preliminary Investigation on the Effects of Atenolol for Treating Symptoms of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Alcohol withdrawal syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol Withdrawal Syndrome | AAFP [aafp.org]

- 8. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Randomized clinical trial of atenolol in patients with alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prophylactic atenolol reduces postoperative myocardial ischemia. McSPI Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The efficacy of atenolol in the outpatient management of the alcohol withdrawal syndrome. Results of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized clinical trial of atenolol in patients with alcohol withdrawal. | Semantic Scholar [semanticscholar.org]

- 14. Effect of atenolol on mortality and cardiovascular morbidity after noncardiac surgery. Multicenter Study of Perioperative Ischemia Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-adrenoreceptor mechanisms in essential tremor; a double-blind placebo controlled trial of metoprolol, sotalol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Randomized comparison of atenolol and placebo in the treatment of anxiety: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Randomized controlled trial in alcohol relapse prevention: role of atenolol, alcohol craving, and treatment adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alcohol Withdrawal Patho Basics — EMS.Aware [emsaware.org]

- 20. Beta-Blockers for Migraine: Treatment, Side Effects, More [healthline.com]

- 21. youtube.com [youtube.com]

- 22. Atenolol in migraine prophylaxis a double-blind cross-over multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Atenolol 4% eye drops and glaucoma. A double-blind short-term clinical trial of a new beta1-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of timolol and atenolol on benign essential tremor: placebo-controlled studies based on quantitative tremor recording - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Atenolol in Migraine Prophylaxis a Double‐blind Cross‐over Multicentre Study | Semantic Scholar [semanticscholar.org]

- 26. Atenolol in the prophylaxis of chronic migraine: a 3-month open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Atenolol eye drops in glaucoma: a double-masked, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Atenolol vs. propranolol in essential tremor. A controlled, quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effects of timolol and atenolol on benign essential tremor: placebo-controlled studies based on quantitative tremor recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Clinical Trial Workflow [classic] | Creately [creately.com]

- 33. Atenolol for migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Beta-Blockers for Migraine Prevention: a Review Article - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cardioselective Gatekeeper: Initial Studies on the Discovery and Development of Atenolol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract